2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

CDK2 Inhibition Cancer Research Kinase Assay

2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic, heterocyclic small molecule built on the privileged pyrazolo[3,4-d]pyrimidine scaffold. This core is renowned for its versatility in targeting ATP-binding pockets of kinases and other enzymes, making it a critical starting point for inhibitor development.

Molecular Formula C13H10ClN5O2
Molecular Weight 303.71
CAS No. 899752-29-5
Cat. No. B2706994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
CAS899752-29-5
Molecular FormulaC13H10ClN5O2
Molecular Weight303.71
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCl
InChIInChI=1S/C13H10ClN5O2/c14-6-11(20)17-18-8-15-12-10(13(18)21)7-16-19(12)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,20)
InChIKeyDVGMDUQMMGPTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS 899752-29-5) for Targeted Kinase and Enzyme Inhibition Research


2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic, heterocyclic small molecule built on the privileged pyrazolo[3,4-d]pyrimidine scaffold. This core is renowned for its versatility in targeting ATP-binding pockets of kinases and other enzymes, making it a critical starting point for inhibitor development [1]. The compound features a distinctive chloroacetamide substituent at the N5 position, a molecular feature shared with a class of compounds that have demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Phosphodiesterase 9A (PDE9A) [2][3]. Its molecular formula is C13H10ClN5O2 with a molecular weight of 303.70 g/mol, positioning it as a compact lead-like molecule for structure-activity relationship (SAR) studies.

Why a Generic Pyrazolo[3,4-d]pyrimidine Cannot Replace 2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide


Interchanging pyrazolo[3,4-d]pyrimidine derivatives without considering precise substitution patterns leads to unpredictable and often total loss of target activity. The N5-acetamide substituent is not a passive spectator; in a closely related series, N5-2-(4-halophenyl) acetamide derivatives were identified as the most potent anticancer agents among all evaluated compounds, directly confirming that potency is exquisitely dependent on the nature of the acetamide group [1]. Furthermore, the chloroacetamide moiety in the target compound is a known electrophilic warhead capable of forming covalent bonds with cysteine residues, a mechanism entirely absent in non-halogenated or bulkier analogs, which would fundamentally alter selectivity and binding kinetics [2]. Simply procuring a generic 'pyrazolopyrimidine' will not replicate this specific reactivity profile.

Quantitative Performance Evidence for 2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Selection


CDK2 Inhibitory Potency vs. Lead Analog and Reference Standard

The target compound is a direct structural analog of the most potent CDK2 inhibitors in a published series. The lead compound 4a, which shares the same N5-pyrazolo[3,4-d]pyrimidinone core and an N5-2-(4-halophenyl)acetamide substituent, inhibits CDK2 with an IC50 of 0.21 µM [1]. This represents a 16% improvement in potency over the reference CDK2 inhibitor roscovitine (IC50 = 0.25 µM). The target compound's chloroacetamide group is a more reactive electrophile than the fluorophenyl group in 4a, suggesting potential for enhanced covalent inhibition, a hypothesis testable in comparative SAR assays.

CDK2 Inhibition Cancer Research Kinase Assay

PDE9A Inhibition Profile: A Benchmark for Neurodegenerative Disease Research

The pyrazolo[3,4-d]pyrimidinone scaffold is a validated platform for PDE9A inhibition. Patent US9617269 discloses a closely related N-substituted pyrazolo[3,4-d]pyrimidine ketone (Compound WYQ-88) with a PDE9A IC50 of 26 nM, and a more optimized analog (WYQ-91) with an IC50 of 6 nM [1]. The target compound features the same core and a reactive chloroacetamide handle, positioning it as a potential covalent probe for PDE9A. This presents a 4.3-fold potency window for optimization when compared to the initial 26 nM hit.

PDE9A Inhibition CNS Disorders cGMP Signaling

Electrophilic Warhead Reactivity: A Differentiator for Covalent Inhibitor Design

A critical differentiator is the 2-chloroacetamide substituent, which functions as a latent electrophilic warhead. Unlike the 4-halophenyl acetamides in analog series, this group can form a stable covalent bond with active-site cysteines. This mechanism is absent in non-halogenated analogs, which act through pure reversible inhibition [1]. The chemical reactivity can be quantified; chloroacetamides typically exhibit a half-life of 1-10 hours toward glutathione at physiological pH, whereas the corresponding unsubstituted acetamides show no reactivity under the same conditions [2]. This translates to a fundamentally distinct pharmacodynamic profile with potential for sustained target engagement.

Covalent Inhibitors Chemical Biology Target Engagement

Physicochemical Profile: Optimized Lead-Like Properties vs. Heavier Analogs

With a molecular weight of 303.7 g/mol, CLogP of ~1.5, and 5 hydrogen bond acceptors, the target compound adheres strictly to Lead-Like criteria (Rule of Three), making it superior for fragment-based drug discovery or lead optimization compared to larger, more lipophilic analogs like the 4-substituted pyrazolo[3,4-d]pyrimidine derivatives described in patent EP2201013B1, which often exceed MW 400 [1]. The 2-chloroacetamide group also provides a synthetic handle for rapid diversification, a feature not present in many commercial analogs with less reactive N-alkyl substituents.

Drug-Likeness ADME Fragment-Based Drug Discovery

High-Value Application Scenarios for 2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide


Covalent CDK2 Probe Development for Target Engagement Studies

Procure this compound as a key electrophilic scaffold for designing covalent CDK2 inhibitors. The evidence from analog 4a confirms the scaffold's intrinsic affinity for CDK2 (IC50 = 0.21 µM) [1], while the chloroacetamide warhead offers a mechanism to achieve sustained target engagement. This is ideal for chemical biology programs requiring washout-resistant probes to study CDK2 signaling in cancer cell lines.

Lead Optimization for CNS-Penetrant PDE9A Inhibitors

Use this compound as a versatile starting point for a CNS-focused medicinal chemistry campaign. Its low molecular weight (303.7 Da) supports potential brain penetration [2], and the core scaffold has demonstrated high affinity for PDE9A (benchmark WYQ-91 IC50 = 6 nM) [3]. The chloroacetamide group can be rapidly derivatized to balance potency, selectivity, and metabolic stability for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR) Expansion of Privileged Kinase Scaffolds

Integrate this compound into a parallel synthesis workflow to generate a library of N5-substituted pyrazolo[3,4-d]pyrimidinones. The chloroacetamide handle allows facile displacement with diverse amines, enabling systematic exploration of the N5 vector. This is supported by the finding that N5 substitution is the primary driver of anticancer potency in this class [1].

Selectivity Profiling Against Carbonic Anhydrase Isoforms

Utilize this compound in counter-screening panels against human carbonic anhydrase isoforms (hCA I and II). Closely related N1-alkylated analogs have shown potent inhibition in the low nanomolar range (Ki values 8.41–66.27 nM) [4]. This application is critical for assessing selectivity profiles and identifying off-target liabilities early in a kinase inhibitor program.

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